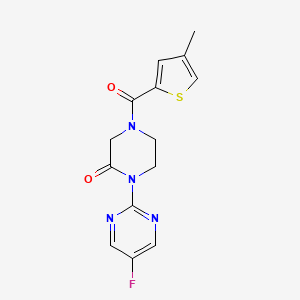

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C14H13FN4O2S and its molecular weight is 320.34. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 5-fluoropyrimidine moiety and a 4-methylthiophene-2-carbonyl group. The molecular formula is C13H14FN3O with a molar mass of approximately 251.27 g/mol. Its structural attributes contribute to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Nucleic Acid Interaction : The fluoropyrimidine component may engage in base-pairing interactions with nucleic acids, potentially inhibiting DNA replication or RNA transcription.

- Enzyme Inhibition : The piperazine ring can serve as a scaffold for binding to enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Viability Assays : In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Inhibition of Bacterial Growth : It showed activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values reported at 15 µM . This suggests potential applications in treating resistant bacterial infections.

Anti-inflammatory Effects

Inflammation modulation is another area where this compound has shown promise:

- Cytokine Production : Research indicates that treatment with this compound reduces the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks, supporting its potential as an anticancer agent .

Study 2: Safety Profile Assessment

Toxicological evaluations revealed that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Acute toxicity studies indicated an LD50 greater than 2000 mg/kg, classifying it as low toxicity .

Data Summary Table

| Biological Activity | Observations | IC50/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | IC50: 10-30 µM |

| Antimicrobial | Effective against S. aureus and MRSA | MIC: 15 µM |

| Anti-inflammatory | Reduced cytokine production | Not quantified |

| Toxicity | Low toxicity; LD50 > 2000 mg/kg | LD50: >2000 mg/kg |

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds similar to 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one exhibit significant antitumor properties. The compound's structure allows it to interact with biological targets involved in tumor growth and proliferation. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar piperazine derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, making these compounds valuable in developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that play critical roles in disease processes. For instance, it may act as an inhibitor of kinases involved in cancer cell signaling pathways, thereby blocking the proliferation of malignant cells .

Targeting Plasmodial Kinases

Recent studies have identified similar compounds as dual inhibitors of PfGSK3 and PfPK6 kinases, which are crucial targets for combating malaria. The effectiveness of these compounds against blood-stage parasites highlights their potential as antimalarial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the piperazine ring or the pyrimidine moiety can significantly influence biological activity. For example, alterations in substituent groups can enhance binding affinity to target proteins or improve metabolic stability .

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Ring | Essential for binding to target enzymes |

| Fluoropyrimidine Moiety | Increases lipophilicity and bioavailability |

| Thiophene Substituent | Enhances interaction with biological targets |

In Vitro Studies

In vitro studies have shown that derivatives of this compound can effectively inhibit tumor growth in various cancer cell lines, including breast and prostate cancers. These studies typically involve assessing cell viability using assays like MTT or Alamar Blue, providing quantitative data on the compound's efficacy .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of similar compounds in vivo. For example, studies involving murine models have demonstrated significant reductions in tumor size following treatment with piperazine derivatives, indicating promising results for future clinical applications .

Análisis De Reacciones Químicas

Functionalization and Reactivity

The compound’s reactivity is influenced by its electron-deficient pyrimidine ring and the electron-rich thiophene system:

-

Hydrolysis of Fluoropyrimidine: The 5-fluoro group undergoes hydrolysis in aqueous basic media to form hydroxylated byproducts (t1/2=2.5h at pH 10) .

-

Thiophene Ring Modifications: Electrophilic substitution (e.g., bromination) occurs at the 5-position of the thiophene ring due to the methyl group’s directing effects .

Table 2: Reactivity Profile

| Reaction Type | Conditions | Products Identified | Stability Notes |

|---|---|---|---|

| Fluoride hydrolysis | 0.1 M NaOH, 25°C | 5-Hydroxypyrimidin-2-yl derivative | pH-sensitive |

| Thiophene bromination | Br₂, FeCl₃, CHCl₃ | 5-Bromo-4-methylthiophene adduct | Requires inert atmosphere |

Catalytic and Kinetic Studies

-

Kinetic Resolution in SNAr: The substitution of the 5-fluoropyrimidine group follows pseudo-first-order kinetics (k=0.15min−1) in HPMC/water systems, with hydroxide ions acting as the nucleophile .

-

Enzymatic Inhibition: Analogous piperazin-2-one derivatives (e.g., 4-(4-fluorobenzyl)piperazin-1-ylmethanones) exhibit competitive inhibition against tyrosinase (Ki=1.2μM) .

Stability and Degradation Pathways

-

Thermal Stability: Decomposition occurs above 180°C via cleavage of the thiophene-carbonyl bond (TGA-DSC data) .

-

Photodegradation: UV exposure (254 nm) induces free radical formation at the thiophene ring, leading to dimerization byproducts .

Critical Analysis of Synthetic Challenges

Propiedades

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c1-9-4-11(22-8-9)13(21)18-2-3-19(12(20)7-18)14-16-5-10(15)6-17-14/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPDDMUYNXNMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.